molecular formula C20H22ClN3O2S B11375762 3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B11375762
M. Wt: 403.9 g/mol
InChI Key: XBRQIHOEWOZWNA-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines a chlorophenoxy group, a butyl chain, and a tetrahydrobenzothieno triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting with the preparation of the chlorophenoxy butyl intermediate. This intermediate is then reacted with a benzothieno triazinone precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to optimize the production process, reduce reaction times, and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H22ClN3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C20H22ClN3O2S/c1-13-4-9-16-17(12-13)27-19-18(16)20(25)24(23-22-19)10-2-3-11-26-15-7-5-14(21)6-8-15/h5-8,13H,2-4,9-12H2,1H3

InChI Key

XBRQIHOEWOZWNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CCCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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